SAR Optimization from CL387626 to RFI-641: 8-Fold Potency Improvement in RSV Inhibition
RFI-641 was optimized from the earlier lead compound CL387626 through systematic structure-activity relationship analysis of biphenyl triazine anionic compounds. In RSV antiviral assays, RFI-641 (IC50 = 50 nM) demonstrates approximately 8-fold greater potency than CL387626 (IC50 ≈ 400 nM) [1]. A closely related analog WAY-158830, which lacks comparable antiviral activity, does not inhibit RSV binding and fusion with Vero cells, confirming that specific structural features of RFI-641 are required for dual inhibition of both binding and fusion events [2].
| Evidence Dimension | RSV antiviral potency (IC50) |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | CL387626: approximately 400 nM |
| Quantified Difference | Approximately 8-fold greater potency |
| Conditions | RSV growth inhibition assay in tissue culture |
Why This Matters
Procurement of RFI-641 rather than the less optimized precursor CL387626 ensures access to the potency-improved compound that emerged from a dedicated medicinal chemistry optimization program.
- [1] Nikitenko AA, Raifeld YE, Wang TZ. The discovery of RFI-641 as a potent and selective inhibitor of the respiratory syncytial virus. Bioorg Med Chem Lett. 2001 Apr 23;11(8):1041-4. View Source
- [2] Razinkov V, Gazumyan A, Nikitenko A, Ellestad G, Krishnamurthy G. RFI-641 inhibits entry of respiratory syncytial virus via interactions with fusion protein. Chem Biol. 2001 Jul;8(7):645-59. View Source
